Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2
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Overview
Description
CCK (26-31) (sulfated) is a peptide hormone fragment derived from cholecystokinin, which is found in the gut and brain. This compound plays a significant role in stimulating digestion, regulating satiety, and is associated with anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCK (26-31) (sulfated) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is a critical step in the synthesis .
Industrial Production Methods
Industrial production of CCK (26-31) (sulfated) typically involves large-scale solid-phase peptide synthesis. This method is preferred due to its efficiency and ability to produce high-purity peptides. The process includes the use of automated peptide synthesizers, which facilitate the sequential addition of amino acids and the sulfation of tyrosine residues .
Chemical Reactions Analysis
Types of Reactions
CCK (26-31) (sulfated) undergoes various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfated tyrosine residue can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted groups on the tyrosine residue.
Scientific Research Applications
CCK (26-31) (sulfated) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in digestion, satiety regulation, and anxiety.
Medicine: Explored for potential therapeutic applications in treating digestive disorders and anxiety.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
CCK (26-31) (sulfated) exerts its effects by binding to cholecystokinin receptors in the gut and brain. This binding stimulates the release of digestive enzymes and bile, regulates satiety, and influences anxiety-related pathways. The molecular targets include cholecystokinin receptors, which are G-protein coupled receptors involved in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin (CCK-8): A shorter fragment of cholecystokinin with similar biological activities.
Gastrin: Another peptide hormone with similar functions in stimulating digestion.
Caerulein: A peptide found in frog skin with similar biological activities.
Uniqueness
CCK (26-31) (sulfated) is unique due to its specific sequence and sulfation, which confer distinct biological activities. The sulfation of the tyrosine residue enhances its binding affinity to cholecystokinin receptors, making it a valuable tool for studying receptor interactions and signaling pathways .
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N8O13S3/c1-21(47)42-31(18-33(49)50)38(55)46-29(16-22-8-10-24(11-9-22)59-62(56,57)58)36(53)45-28(13-15-61-3)35(52)41-20-32(48)43-30(37(54)44-27(34(39)51)12-14-60-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40H,12-18,20H2,1-3H3,(H2,39,51)(H,41,52)(H,42,47)(H,43,48)(H,44,54)(H,45,53)(H,46,55)(H,49,50)(H,56,57,58)/t27-,28-,29-,30-,31-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXCDOBKJYAJQ-QKUYTOGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N8O13S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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